molecular formula C11H9ClN2O4 B5416913 (Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid

(Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid

Cat. No.: B5416913
M. Wt: 268.65 g/mol
InChI Key: RXTODWHTMIISAH-ARJAWSKDSA-N
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Description

(Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoyl group, a chloroanilino group, and an oxobutenoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline.

    Reduction: The reduction of 2-chloro-5-nitroaniline to 2-chloro-5-aminobenzamide.

    Condensation: The condensation of 2-chloro-5-aminobenzamide with maleic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and reduced carbamoyl derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways involved in inflammation and cancer progression makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(5-carbamoyl-2-fluoroanilino)-4-oxobut-2-enoic acid
  • (Z)-4-(5-carbamoyl-2-bromoanilino)-4-oxobut-2-enoic acid
  • (Z)-4-(5-carbamoyl-2-iodoanilino)-4-oxobut-2-enoic acid

Uniqueness

(Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substituents, the chloro derivative may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-4-(5-carbamoyl-2-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c12-7-2-1-6(11(13)18)5-8(7)14-9(15)3-4-10(16)17/h1-5H,(H2,13,18)(H,14,15)(H,16,17)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTODWHTMIISAH-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N)NC(=O)/C=C\C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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